dodecyl (1S)-cyclohex-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters is a complex organic compound that belongs to the class of cyclohexene carboxylic acids. These compounds are characterized by a cyclohexene ring with carboxylic acid and alkyl ester functional groups. They are often used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters typically involves the esterification of 2-Cyclohexene-1-carboxylic acid with C12-16 alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters involves interactions with specific molecular targets and pathways. These compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexene-1-carboxylic acid esters: Similar in structure but may have different alkyl groups.
Cyclohexane carboxylic acid esters: Differ in the saturation of the cyclohexane ring.
Hexyl esters: Similar alkyl chain but different ring structures.
Uniqueness
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters are unique due to the presence of both cyclohexene and hexyl groups, which confer specific chemical and physical properties. These properties make them suitable for specialized applications in various fields.
Properties
Molecular Formula |
C19H34O2 |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
dodecyl (1S)-cyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h12,15,18H,2-11,13-14,16-17H2,1H3/t18-/m1/s1 |
InChI Key |
ZXPNQYISXDDMGI-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H]1CCCC=C1 |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.